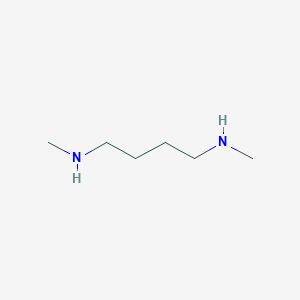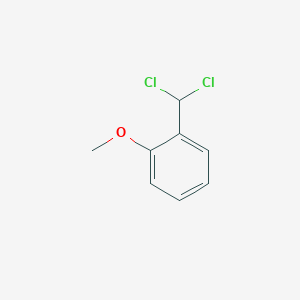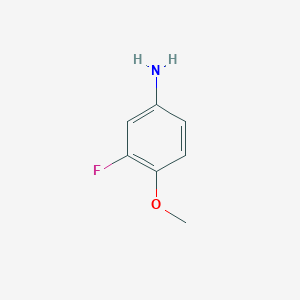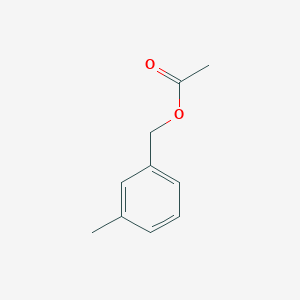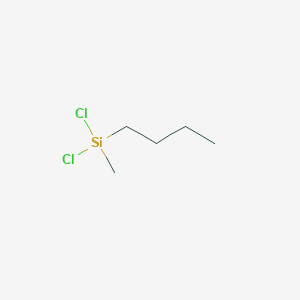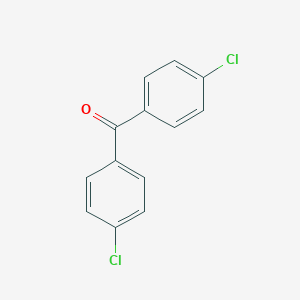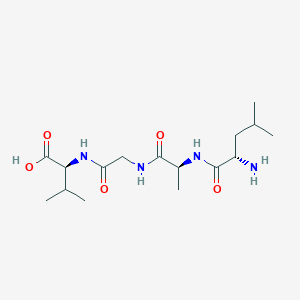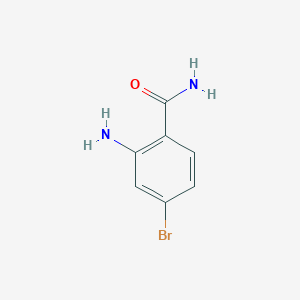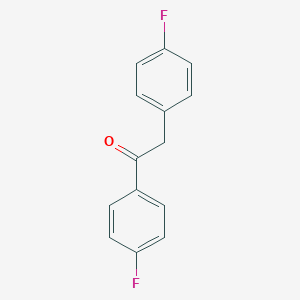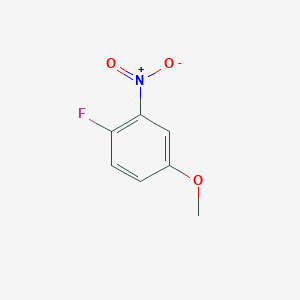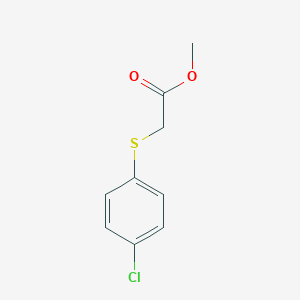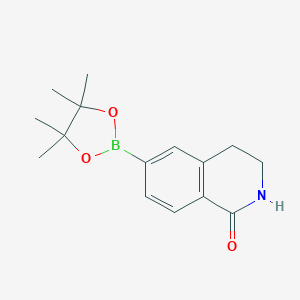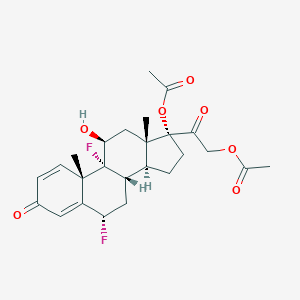
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
Description
This compound, also known as Fluocinolone Acetonide , has the molecular formula C25H30F2O7 . It is an impurity of Prednisolone .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material is 11α,17α,21-trihydroxypregna-4-ene-3,20-dione (Hydrocortisone). The process involves acetylation of the 21-hydroxy group, sulfonylation and elimination to form the 9(11)-double bond, acetylation of the 17α-hydroxy group and the 3-keto group (which transforms the 4-double bond into a 3,5-double bond), fluorination at the 6β-position, hydrolysis to remove the 3-acetyl group (which transforms the 3,5-double bond back into a 3-keto group and a 4-double bond), transposition of the 6β-fluorine, epoxidation of the 9(11)-double bond, addition of hydrogen fluoride to the epoxide (which introduces the 11β-hydroxy group and the 9α-fluorine), and dehydrogenation to form the 1-double bond .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C25H30F2O7 . The structure includes a pregnane skeleton, which is a parent of the class of pregnanes that is pregnane substituted by hydroxy groups at positions 11, 17 and 21, by acetoxy groups at positions 17 and 21, by fluoro groups at positions 6 and 9 and by oxo groups at positions 3 and 20 .Physical And Chemical Properties Analysis
This compound has a melting point of 280-283 °C, a predicted boiling point of 580.9±50.0 °C, and a predicted density of 1.33±0.1 g/cm3 . It is slightly soluble in DMSO . The compound is a solid and its color ranges from white to off-white .Scientific Research Applications
Fluorinated compounds like 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) are significant in various fields due to their unique properties, including resistance to solvents, acids, and bases, as well as thermal stability. These characteristics make them valuable in medical, industrial, and environmental applications.
Environmental Impact and Regulation
Fluorinated alternatives have been developed to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to concerns over their environmental persistence and bioaccumulation. Studies have focused on understanding the environmental release, persistence, and exposure of both biota and humans to these compounds. Despite efforts to identify safe replacements, it remains unclear whether the fluorinated alternatives offer a reduced risk to human health and the environment, highlighting the need for further research to fill these data gaps (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Applications in Polymer Technology
Fluoropolymers, a subclass of fluorinated compounds, exhibit remarkable chemical, thermal, and biological stability due to their high molecular weight and insolubility in water. These properties make them ideal for use in various applications, including coatings, textiles, and medical devices. Fluoropolymers are considered "polymers of low concern" (PLC) due to their negligible environmental mobility and low potential for bioaccumulation. Consequently, they are viewed as safer alternatives in applications where chemical stability is paramount (Henry, Carlin, Hammerschmidt, Buck, Buxton, Fiedler, Seed, & Hernández, 2018).
properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19-,20-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKMFNKALGKSFN-QWYWQECLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) | |
CAS RN |
23641-05-6 | |
| Record name | (6α,11β)-17,21-Bis(acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23641-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023641056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Difluoroprednisolone 17,21-diacetate, (6α,9α-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265G52TLQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



